5-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
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Overview
Description
Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The biological outcomes of thiazoles can be greatly affected by substituents on a particular position of the thiazole ring .
Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .Scientific Research Applications
Synthesis and Chemical Reactions
This compound, similar to its structural analogs, is often synthesized through various chemical reactions that emphasize the functionalization of the 1,3-dioxane-4,6-dione backbone. For instance, Al-Sheikh et al. (2009) discussed the synthesis and reactions of 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione, highlighting its potential as a precursor for further chemical modifications (Al-Sheikh et al., 2009). Similarly, studies on the synthesis of N-confused porphyrin derivatives (Li et al., 2011) underline the adaptability of these structures in creating novel chemical entities (Li et al., 2011).
Antimicrobial Activity
Compounds structurally related to "5-(((4-(4-Fluorophenyl)thiazol-2-yl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione" have been evaluated for their antimicrobial properties. For example, Ghorab et al. (2017) synthesized a series of derivatives and assessed their antimicrobial activity, discovering some compounds displayed significant inhibition against various bacterial and fungal strains (Ghorab et al., 2017). This demonstrates the potential utility of these compounds in developing new antimicrobial agents.
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets. They are known to bind with high affinity to multiple receptors, which can lead to a range of biological effects .
Mode of Action
The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds can interact with their targets to induce changes in cellular processes .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of thiazole derivatives can vary greatly depending on the specific compound. These properties can significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of thiazole derivatives can vary greatly depending on the specific compound and its targets. For example, some thiazole derivatives have been found to have cytotoxic effects on certain cancer cell lines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of thiazole derivatives. Factors such as pH, temperature, and the presence of other compounds can affect how these compounds interact with their targets and exert their effects .
Future Directions
Properties
IUPAC Name |
5-[[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O4S/c1-16(2)22-13(20)11(14(21)23-16)7-18-15-19-12(8-24-15)9-3-5-10(17)6-4-9/h3-8H,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXIJAPOBNNFSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC2=NC(=CS2)C3=CC=C(C=C3)F)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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